molecular formula C40H32N2O6 B5192957 1-[4-[4-[1-[4-[4-(2,5-Dioxopyrrolidin-1-yl)phenoxy]phenyl]-1-phenylethyl]phenoxy]phenyl]pyrrolidine-2,5-dione

1-[4-[4-[1-[4-[4-(2,5-Dioxopyrrolidin-1-yl)phenoxy]phenyl]-1-phenylethyl]phenoxy]phenyl]pyrrolidine-2,5-dione

Cat. No.: B5192957
M. Wt: 636.7 g/mol
InChI Key: VZGYFMUFNYZYFD-UHFFFAOYSA-N
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Description

1-[4-[4-[1-[4-[4-(2,5-Dioxopyrrolidin-1-yl)phenoxy]phenyl]-1-phenylethyl]phenoxy]phenyl]pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and pyrrolidine-2,5-dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[1-[4-[4-(2,5-Dioxopyrrolidin-1-yl)phenoxy]phenyl]-1-phenylethyl]phenoxy]phenyl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the reaction of 2,5-dioxopyrrolidin-1-yl with phenyl derivatives under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[1-[4-[4-(2,5-Dioxopyrrolidin-1-yl)phenoxy]phenyl]-1-phenylethyl]phenoxy]phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-[4-[1-[4-[4-(2,5-Dioxopyrrolidin-1-yl)phenoxy]phenyl]-1-phenylethyl]phenoxy]phenyl]pyrrolidine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-[4-[1-[4-[4-(2,5-Dioxopyrrolidin-1-yl)phenoxy]phenyl]-1-phenylethyl]phenoxy]phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use .

Properties

IUPAC Name

1-[4-[4-[1-[4-[4-(2,5-dioxopyrrolidin-1-yl)phenoxy]phenyl]-1-phenylethyl]phenoxy]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32N2O6/c1-40(27-5-3-2-4-6-27,28-7-15-32(16-8-28)47-34-19-11-30(12-20-34)41-36(43)23-24-37(41)44)29-9-17-33(18-10-29)48-35-21-13-31(14-22-35)42-38(45)25-26-39(42)46/h2-22H,23-26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGYFMUFNYZYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC3=CC=C(C=C3)N4C(=O)CCC4=O)C5=CC=C(C=C5)OC6=CC=C(C=C6)N7C(=O)CCC7=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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